molecular formula C17H15F3N4O2 B2543875 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2415492-25-8

1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No. B2543875
CAS RN: 2415492-25-8
M. Wt: 364.328
InChI Key: SYPJHGSJCDYSSB-UHFFFAOYSA-N
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Description

1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of this pathway, resulting in apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea has been shown to be selective for BTK, with minimal off-target effects. In addition to its anti-tumor effects, 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in response to Toll-like receptor (TLR) activation. This suggests that 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea may have potential applications in the treatment of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea is its specificity for BTK, which reduces the likelihood of off-target effects and toxicity. However, the low yield of the synthesis method may limit its availability for large-scale experiments. In addition, the lack of clinical data on the safety and efficacy of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea in humans may limit its translational potential.

Future Directions

Future research on 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea could focus on optimizing the synthesis method to increase yield and reduce cost. In addition, further preclinical studies could investigate the efficacy of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea in combination with other targeted therapies or immunotherapies. Clinical trials are needed to evaluate the safety and efficacy of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea in humans, and to determine its potential applications in the treatment of B-cell malignancies and inflammatory diseases.

Synthesis Methods

The synthesis of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea involves several steps, starting from commercially available starting materials. The key step involves the coupling of 2-methylpyrazol-3-ylboronic acid with 5-bromo-2-furaldehyde, followed by the addition of 2-(trifluoromethyl)aniline and the final deprotection of the urea moiety. The yield of the synthesis is reported to be around 25%.

Scientific Research Applications

1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in B-cell lines. In vivo studies have demonstrated that 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea is effective in treating CLL and MCL xenograft models, with significant tumor growth inhibition and prolonged survival.

properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c1-24-14(8-9-22-24)15-7-6-11(26-15)10-21-16(25)23-13-5-3-2-4-12(13)17(18,19)20/h2-9H,10H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPJHGSJCDYSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea

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